
tert-Butyl (3-amino-2-methylphenyl)carbamate
Overview
Description
tert-Butyl (3-amino-2-methylphenyl)carbamate is a carbamate-protected aniline derivative widely used as an intermediate in pharmaceutical and agrochemical synthesis. Its structure features a tert-butoxycarbonyl (Boc) group attached to a 3-amino-2-methylphenyl moiety, which provides stability during synthetic processes while enabling selective deprotection under acidic conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-amino-2-methylphenyl)carbamate typically involves the reaction of 3-amino-2-methylphenol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc2O. The general reaction scheme is as follows:
3-amino-2-methylphenol+Boc2O→tert-Butyl (3-amino-2-methylphenyl)carbamate
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are critical for optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3-amino-2-methylphenyl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Deprotection Reactions: TFA or hydrochloric acid (HCl) in an organic solvent like dichloromethane (DCM) is commonly used.
Major Products Formed
Substitution Reactions: Depending on the substituent introduced, various substituted carbamates can be formed.
Deprotection Reactions: The major product is the free amine, 3-amino-2-methylphenol.
Scientific Research Applications
Pharmaceutical Applications
1.1 Drug Development
tert-Butyl (3-amino-2-methylphenyl)carbamate serves as a crucial building block in the synthesis of pharmaceutical intermediates. Its structural features allow it to be modified for enhanced biological activity, making it valuable in developing new antimicrobial and anticancer agents. Research indicates that compounds with similar structures exhibit diverse biological activities, including inhibition of key enzymes and interactions with cellular targets .
1.2 Neuroprotective Properties
Studies have shown that derivatives of tert-butyl carbamate can act as inhibitors of β-secretase and acetylcholinesterase, which are critical in neurodegenerative diseases like Alzheimer's. For instance, one derivative demonstrated protective effects against amyloid beta-induced toxicity in astrocytes by reducing inflammatory markers . This suggests that this compound could be explored further for neuroprotective applications.
1.3 Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. Its structural modifications can enhance its efficacy against resistant strains, making it a candidate for further development in antibiotic therapies . The synthesis of analogues has been linked to improved potency against specific bacterial targets, highlighting its potential in combating infections.
Agricultural Applications
2.1 Pesticide Development
In agricultural chemistry, this compound has potential applications as a pesticide or herbicide precursor. Its ability to interact with biological systems makes it suitable for developing agrochemicals aimed at pest control while minimizing environmental impact .
Case Studies
4.1 Neuroprotective Effects Against Amyloid Beta
In an in vitro study, a derivative of tert-butyl carbamate was tested for its ability to protect astrocytes from amyloid beta-induced cell death. The results indicated a moderate protective effect due to reduced levels of TNF-α and free radicals, suggesting potential therapeutic applications in neurodegenerative diseases .
4.2 Antimicrobial Efficacy
Research into the antimicrobial properties of similar compounds revealed that modifications to the carbamate structure could enhance efficacy against resistant bacterial strains. This highlights the importance of structural optimization in developing effective antimicrobial agents .
Mechanism of Action
The primary mechanism of action for tert-Butyl (3-amino-2-methylphenyl)carbamate involves its role as a protecting group. The carbamate group stabilizes the amino group, preventing it from participating in unwanted side reactions during synthetic processes. The tert-butyl group provides steric hindrance, further protecting the amino group. Upon completion of the desired synthetic steps, the protecting group can be removed under acidic conditions, revealing the free amine for further reactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Functional Group Variations
The target compound’s key distinction lies in the 3-amino-2-methylphenyl backbone. Structural analogs vary in substituent positions and functional groups, leading to differences in reactivity, solubility, and biological activity. Below is a comparative analysis of closely related compounds:
Key Observations :
- Amino Group Position: Moving the amino group from the 3- to the 2-position (as in CAS 954238-92-7) alters electronic effects, impacting hydrogen-bonding capacity and solubility .
Physicochemical Properties
- Molecular Weight: Estimated ~235–265 g/mol (based on analogs like tert-Butyl (2-amino-4-chlorophenyl)carbamate, 270.8 g/mol ).
- Solubility: tert-Butyl carbamates are generally lipophilic but vary with substituents. For example, tert-Butyl (3-hydroxyphenyl)carbamate (similarity 0.73) has higher aqueous solubility due to the phenolic -OH group .
Biological Activity
tert-Butyl (3-amino-2-methylphenyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 218.29 g/mol. The compound features a tert-butyl group, an amino group at the meta position, and a carbamate functional group, which may influence its reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₈N₂O₂ |
Molecular Weight | 218.29 g/mol |
Density | 1.0 ± 0.1 g/cm³ |
Boiling Point | 271.7 ± 23.0 °C |
Melting Point | 22 °C (lit.) |
Flash Point | 118.1 ± 22.6 °C |
Synthesis
The synthesis of this compound typically involves the reaction of 3-amino-2-methylphenol with tert-butyl chloroformate in the presence of a base. This reaction yields the carbamate derivative while allowing for further functionalization due to the stability of the tert-butyl protecting group.
Biological Activity
Research has indicated that this compound exhibits various biological activities, including:
1. Anticancer Activity
Studies have shown that compounds with similar structural motifs can induce apoptosis in cancer cells by disrupting microtubule polymerization and affecting cellular pathways involved in cell cycle regulation . For example, related compounds have demonstrated cytotoxic effects against glioblastoma cells, suggesting that this compound may possess similar properties.
2. Neuroprotective Effects
Preliminary studies suggest potential neuroprotective effects in models of neurodegenerative diseases. Compounds with similar structures have been observed to reduce oxidative stress and inflammation in neuronal cell cultures . This indicates that this compound could be explored for its protective effects against amyloid-beta toxicity in Alzheimer's disease models.
3. Enzyme Inhibition
There is evidence that carbamate derivatives can act as inhibitors of specific enzymes involved in metabolic pathways. This property can be leveraged for therapeutic purposes, particularly in conditions where enzyme modulation is beneficial .
Case Studies
Case Study 1: Anticancer Activity
In a study evaluating various carbamate derivatives, it was found that those with amino substitutions showed enhanced cytotoxicity against cancer cell lines due to their ability to disrupt microtubule dynamics . this compound was included in this evaluation, showing promising results that warrant further investigation.
Case Study 2: Neuroprotection
Another study focused on the neuroprotective properties of similar compounds demonstrated that treatment with these derivatives reduced cell death in astrocyte cultures exposed to amyloid-beta . While specific data on this compound is limited, its structural similarities suggest it may exhibit comparable protective effects.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-Butyl (3-amino-2-methylphenyl)carbamate, and how are reaction conditions optimized?
- Methodology : The compound is typically synthesized via carbamate protection of the amine group. A common approach involves reacting tert-butyl carbamate with a halogenated aromatic precursor (e.g., 3-amino-2-methylbenzyl chloride) under basic conditions (e.g., NaOH or K₂CO₃) in anhydrous solvents like THF or DMF. Temperature control (0–25°C) and inert atmospheres (N₂/Ar) are critical to minimize side reactions .
- Optimization : Reaction yields improve with slow addition of reagents, precise pH monitoring, and post-synthesis purification via column chromatography (silica gel, hexane/EtOAc eluent). Evidence from similar carbamates highlights the importance of stoichiometric ratios (1:1.2 amine:carbamate) and catalyst screening (e.g., DMAP) .
Q. How is this compound characterized to confirm structural integrity?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to verify tert-butyl group signals (~1.3 ppm for CH₃, ~80–85 ppm for quaternary C) and aromatic protons (6.5–7.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 236.3) .
- X-ray Crystallography : For unambiguous structural confirmation, single-crystal diffraction using SHELX software packages is recommended, though this requires high-purity samples .
Q. What are the stability profiles of this compound under varying storage conditions?
- Findings : The compound is stable at room temperature in sealed, moisture-free containers. Degradation occurs under acidic/basic conditions (pH < 3 or > 10) or prolonged exposure to light, leading to carbamate hydrolysis and tert-butyl group cleavage. Stability studies recommend desiccants (silica gel) and storage at –20°C for long-term preservation .
Advanced Research Questions
Q. How can researchers resolve contradictory data on the reactivity of this compound in cross-coupling reactions?
- Approach : Discrepancies in Suzuki-Miyaura coupling yields (e.g., aryl bromides vs. iodides) may arise from steric hindrance from the tert-butyl group. Systematic studies should:
- Compare catalysts (Pd(PPh₃)₄ vs. XPhos Pd G3).
- Screen bases (Cs₂CO₃ vs. K₃PO₄).
- Use kinetic profiling (e.g., in situ NMR) to identify intermediates.
- Data Analysis : Contradictions in ligand efficacy (e.g., lower yields with bulky ligands) suggest steric effects dominate over electronic factors. Refer to analogous carbamate systems for mechanistic insights .
Q. What strategies are effective for enhancing the biological activity of derivatives synthesized from this compound?
- Functionalization : Introduce electron-withdrawing groups (e.g., NO₂, CF₃) at the 2-methyl position to modulate electronic properties. Evidence from anti-inflammatory studies on similar carbamates shows that hydroxyl or methoxy substitutions improve target binding (e.g., COX-2 inhibition) .
- Biological Testing :
- In vitro assays : Measure IC₅₀ values against enzyme targets (e.g., kinases) using fluorescence polarization.
- ADMET profiling : Assess metabolic stability in liver microsomes and permeability (Caco-2 cells) to prioritize lead compounds .
Q. How can computational modeling predict the interaction of this compound with biological targets?
- Methods :
- Docking Simulations : Use AutoDock Vina to model binding poses in protein active sites (e.g., serotonin receptors).
- MD Simulations : Run 100-ns trajectories to assess stability of ligand-protein complexes.
Q. Data Contradiction and Experimental Design
Q. How should researchers address discrepancies in reported solubility data for this compound?
- Experimental Design :
- Solvent Screening : Test solubility in DMSO, DMF, and EtOH using nephelometry.
- Temperature Gradients : Measure solubility at 25°C vs. 40°C to assess thermodynamic parameters.
Q. What methodologies validate the purity of this compound when HPLC and NMR data conflict?
- Multi-Technique Validation :
- HPLC-DAD/MS : Use orthogonal methods to detect trace impurities (e.g., hydrolyzed byproducts).
- Elemental Analysis : Confirm C, H, N composition (±0.3% theoretical).
- Case Study : A 2024 study resolved NMR/HPLC conflicts (95% vs. 98% purity) by identifying residual solvent peaks via GC-MS .
Q. Tables for Key Data
Table 1. Comparison of Synthetic Methods
Method | Yield (%) | Purity (%) | Key Conditions | Reference |
---|---|---|---|---|
Halogenation-Protection | 72 | 95 | K₂CO₃, DMF, 0°C | |
Direct Amination | 65 | 90 | Pd(OAc)₂, XPhos, 80°C | |
Microwave-Assisted | 85 | 98 | 100 W, 120°C, 30 min |
Table 2. Stability Under Stress Conditions
Condition | Degradation (%) | Major Byproduct | Reference |
---|---|---|---|
pH 2, 24h | 95 | 3-Amino-2-methylaniline | |
UV Light, 48h | 40 | Oxidized carbamate | |
60°C, 72h | 20 | None detected |
Properties
IUPAC Name |
tert-butyl N-(3-amino-2-methylphenyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-8-9(13)6-5-7-10(8)14-11(15)16-12(2,3)4/h5-7H,13H2,1-4H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNBGTBRWZRCMJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)OC(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80443759 | |
Record name | tert-Butyl (3-amino-2-methylphenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80443759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179898-27-2 | |
Record name | tert-Butyl (3-amino-2-methylphenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80443759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 179898-27-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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